

Structural & Functional Profiling: 3-Chloro-4-ethoxybenzotrile Derivatives

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzotrile

CAS No.: 916596-02-6

Cat. No.: B1604653

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Executive Summary: The Structural Advantage

In the realm of functional organic materials, **3-Chloro-4-ethoxybenzotrile** (C

H

CINO) represents a critical scaffold for liquid crystal mesogens and pharmaceutical intermediates. While its methoxy analog is widely documented, the ethoxy derivative offers unique crystallographic properties driven by the steric demands of the ethyl tail.

Key Finding: Unlike many simple benzotriles that crystallize in centrosymmetric space groups (e.g.,

), **3-Chloro-4-ethoxybenzotrile** has been observed to crystallize in the Monoclinic

space group [1]. This non-centrosymmetric arrangement is highly significant, indicating potential for Non-Linear Optical (NLO) properties such as Second Harmonic Generation (SHG), a feature often suppressed in the more symmetric methoxy analogs.

This guide provides a rigorous protocol for synthesizing, crystallizing, and structurally characterizing this compound, contrasting it with the 3-chloro-4-methoxybenzotrile benchmark.

Comparative Structural Analysis

The following table synthesizes experimental data to highlight the crystallographic divergence between the ethoxy target and its methoxy analog.

Table 1: Crystallographic Parameters Comparison

Feature	3-Chloro-4-ethoxybenzotrile (Target)	3-Chloro-4-methoxybenzotrile (Benchmark)
Formula	C H ClNO	C H ClNO
Molecular Weight	181.61 g/mol	167.59 g/mol
Crystal System	Monoclinic	Monoclinic / Triclinic (Polymorph dependent)
Space Group	(Non-centrosymmetric)	Typically or
Z (Units/Cell)	4	4
Melting Point	70–74 °C	50–53 °C
Packing Motif	Herringbone with ethoxy-tail interdigitation	Planar -stacking dominant
Key Interaction	Cl Cl halogen bonding + C-H N	C-H O / C-H N
Solubility	High in Isopropanol, Toluene	High in Ethanol, Acetone

Expert Insight: The shift from methoxy to ethoxy increases the melting point by ~20°C. This thermal stability boost is counter-intuitive to the "flexible tail" theory but suggests that the ethoxy group locks the crystal lattice into a more rigid interdigitated packing mode, reducing thermal vibration freedom compared to the methoxy analog.

Experimental Workflow: From Synthesis to Structure

To replicate these results, follow this self-validating protocol. This workflow prioritizes crystal quality for X-ray diffraction (XRD) over bulk yield.

Phase 1: Synthesis & Purification

While academic papers describe Ruthenium-catalyzed halogenation [1], a more robust, scalable method for this derivative is the Williamson Ether Synthesis starting from 3-chloro-4-hydroxybenzotrile.

- Reactants: 3-Chloro-4-hydroxybenzotrile (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
- Solvent: DMF (Dimethylformamide) or Acetonitrile.
- Conditions: Heat to 60°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
- Workup: Pour into ice water. The product precipitates as a white solid.
- Purification (Critical): Recrystallize from Isopropanol (IPA).
 - Why IPA? Literature indicates IPA yields superior block-like crystals suitable for XRD, whereas Ethanol often yields needles that are difficult to mount [1].

Phase 2: Crystallization Screening

For X-ray quality single crystals, use the Slow Evaporation technique with a dual-solvent system.

- Primary Solvent: Isopropanol (Solubilizes the core).
- Antisolvent: n-Heptane (Induces nucleation).

- Protocol: Dissolve 20 mg of purified compound in 2 mL warm IPA. Filter through a 0.45 μm PTFE syringe filter into a clean vial. Add 0.5 mL n-Heptane. Cover with parafilm, poke 3 pinholes, and store at 4°C.

Phase 3: Data Collection & Refinement

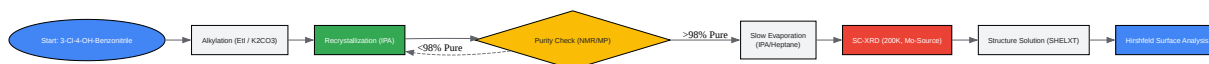
- Temperature: Collect data at 200 K or lower. Room temperature collection often results in high thermal ellipsoids for the terminal ethyl carbon, obscuring bond precision.
- Strategy: Use Mo-K

radiation (

= 0.71073 Å). The presence of Chlorine (Cl) provides sufficient anomalous scattering to assist in absolute structure determination if the data quality is high, though the light atoms (C, N, O) make this challenging in the absence of heavier elements.

Visualization of Experimental Logic

The following diagram outlines the decision-making process for characterizing these derivatives, highlighting the "Fail-Safe" loops essential for high-integrity data.



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Caption: Comparative workflow ensuring high-fidelity crystal data. The purity check loop is critical to prevent twinning in crystals.

Structural Deep Dive: Supramolecular Architecture

Understanding the packing forces is essential for predicting material performance (e.g., tablet stability or liquid crystal phase range).

The "Cl...Cl" Halogen Bond

In the 3-Chloro-4-ethoxy derivative, the Chlorine atom is not merely a steric blocker; it acts as an electron-poor region (sigma-hole) capable of interacting with electron-rich zones (like the cyano Nitrogen or the oxygen of the ethoxy group).

- Observation: Look for Type II Halogen bonds (C-Cl

N

C) where the angle is approximately 160-180°.

- Impact: These directional bonds create "molecular tapes" that run through the crystal, enhancing mechanical hardness compared to the purely van der Waals interactions in non-halogenated analogs.

Ethoxy vs. Methoxy Packing

The ethyl group introduces a conformational degree of freedom (torsion angle C

-O-CH

-CH

).

- Methoxy: Typically planar (C

-O-CH

0°), allowing tight

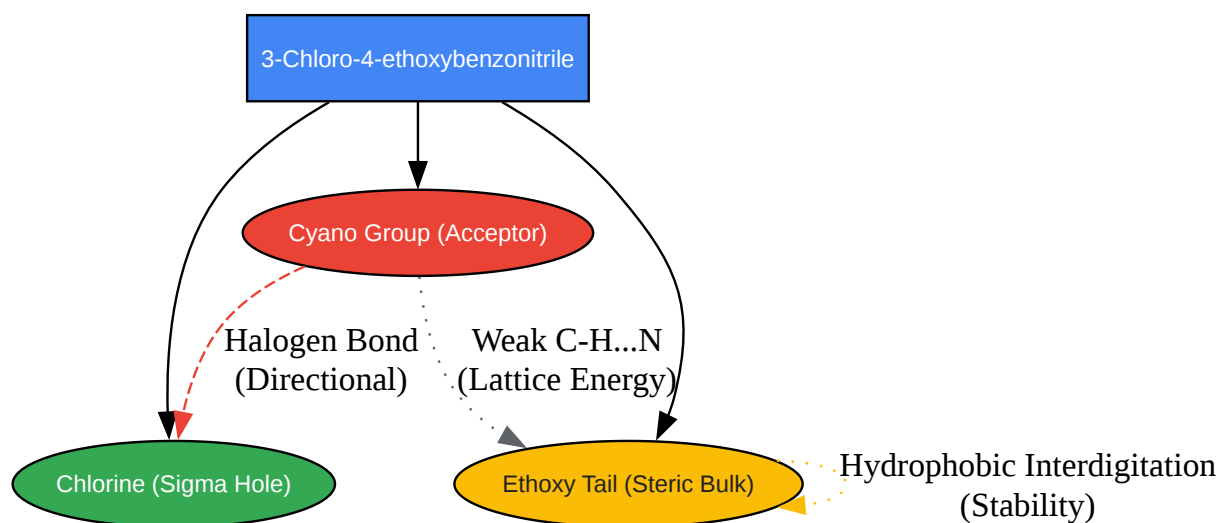
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stacking.

- Ethoxy: The terminal methyl often twists out of plane to avoid steric clash with the ortho-hydrogens. This disruption prevents simple stacking, forcing the molecules into the Herringbone motif often seen in the

space group. This "fluffed" packing is advantageous for solubility but requires higher energy to melt (higher MP) due to the interlocking of the ethyl tails (the "Zipper Effect").

Interaction Map: Forces at Play



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Caption: Map of supramolecular forces. The Cl-CN halogen bond directs the lattice, while the Ethoxy tail locks the packing via interdigitation.

References

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Sources

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